2-Methyl-5-(trifluoromethyl)benzonitrile 2-Methyl-5-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 261952-03-8
VCID: VC3724090
InChI: InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3
SMILES: CC1=C(C=C(C=C1)C(F)(F)F)C#N
Molecular Formula: C9H6F3N
Molecular Weight: 185.15 g/mol

2-Methyl-5-(trifluoromethyl)benzonitrile

CAS No.: 261952-03-8

Cat. No.: VC3724090

Molecular Formula: C9H6F3N

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(trifluoromethyl)benzonitrile - 261952-03-8

Specification

CAS No. 261952-03-8
Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
IUPAC Name 2-methyl-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3
Standard InChI Key NKYUMNAHEJWIND-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(F)(F)F)C#N
Canonical SMILES CC1=C(C=C(C=C1)C(F)(F)F)C#N

Introduction

Chemical Structure and Physical Properties

Molecular Structure

2-Methyl-5-(trifluoromethyl)benzonitrile features a benzene ring with three functional groups: a methyl group at the 2-position, a trifluoromethyl group at the 5-position, and a nitrile group. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of both the trifluoromethyl and nitrile groups, balanced by the electron-donating methyl substituent.

Physical and Chemical Properties

Based on structurally similar compounds, the following properties can be estimated for 2-Methyl-5-(trifluoromethyl)benzonitrile:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₉H₆F₃NBased on structure
Molecular WeightApproximately 185.15 g/molCalculated from formula
Physical StateLikely a colorless to pale yellow liquid or crystalline solidBased on similar benzonitriles
Boiling PointLikely between 230-260°CExtrapolated from similar compounds
Melting PointExpected between 45-70°CExtrapolated from similar compounds
SolubilityLikely poorly soluble in water; soluble in organic solvents such as acetonitrile, DMSO, and DMFBased on similar fluorinated aromatics
StabilityExpected to be stable under normal conditionsBased on similar compounds

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs, while the nitrile group provides a reactive site for further chemical transformations.

Spectroscopic MethodExpected Features
¹H-NMRSignals for aromatic protons (6.5-8.0 ppm); methyl group signal (approximately 2.2-2.5 ppm)
¹³C-NMRSignals for CF₃ group (approximately 120-130 ppm, quartet); aromatic carbons (120-140 ppm); nitrile carbon (approximately 115-120 ppm)
IRStrong C≡N stretch (approximately 2200-2240 cm⁻¹); C-F stretching bands (1000-1400 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 185; characteristic fragmentation pattern would include loss of F atoms and CF₃ group

Synthetic Approaches and Preparation Methods

Cyanation of Halogenated Precursors

One potential approach would involve the cyanation of 2-methyl-5-(trifluoromethyl)bromobenzene or the corresponding iodo-compound using copper(I) cyanide in DMF or through palladium-catalyzed cyanation reactions.

Diazotization and Sandmeyer Reaction

Starting from 2-methyl-5-(trifluoromethyl)aniline, diazotization followed by Sandmeyer reaction with copper(I) cyanide could yield the target compound. This approach is suggested by the chemistry described for related compounds in the search results .

Direct Functionalization of 2-Methylbenzonitrile

Applications and Significance

Pharmaceutical Applications

2-Methyl-5-(trifluoromethyl)benzonitrile likely has significant potential in pharmaceutical development due to several favorable characteristics:

  • The trifluoromethyl group often enhances metabolic stability and lipophilicity, improving pharmacokinetic properties of drug candidates.

  • The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups such as amines, amides, or tetrazoles in medicinal chemistry.

  • The methyl group provides a site for potential metabolic oxidation or further functionalization.

Similar compounds with trifluoromethyl and nitrile functionalities have been employed as building blocks in the synthesis of kinase inhibitors , suggesting potential similar applications for the target compound.

Agrochemical Applications

Trifluoromethylated aromatic compounds are frequently utilized in agrochemical development due to their enhanced stability and bioactivity. The target compound could serve as an intermediate in the synthesis of herbicides, fungicides, or insecticides.

Material Science Applications

Fluorinated aromatic compounds sometimes find applications in materials science, including liquid crystals, photovoltaic materials, and specialty polymers. The electronic properties conferred by the combination of the electron-withdrawing trifluoromethyl and nitrile groups could make this compound interesting for such applications.

Hazard CategoryPotential ClassificationRationale
Acute ToxicityPotentially harmful if swallowed, inhaled, or in contact with skinBased on nitrile functionality and similar compounds
Skin/Eye IrritationLikely to cause irritationCommon for aromatic nitriles
Environmental HazardsPotential aquatic toxicityCommon for fluorinated organics
FlammabilityLikely combustibleOrganic compound with moderate molecular weight

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